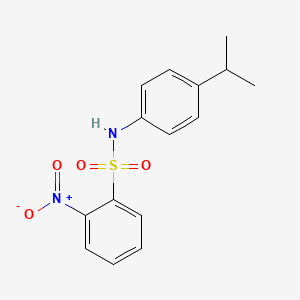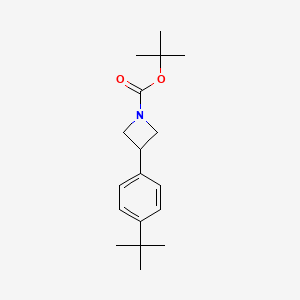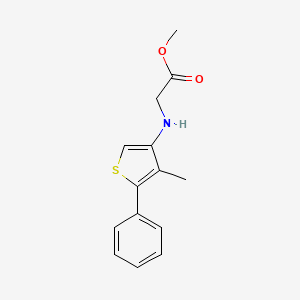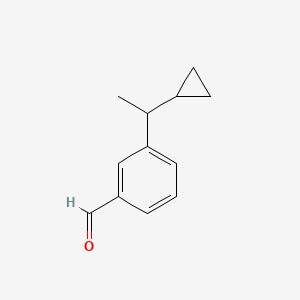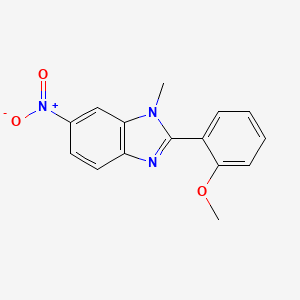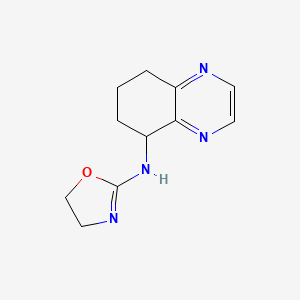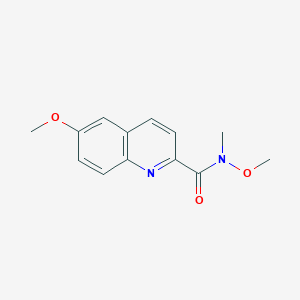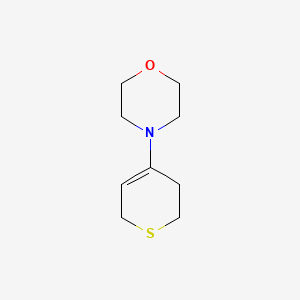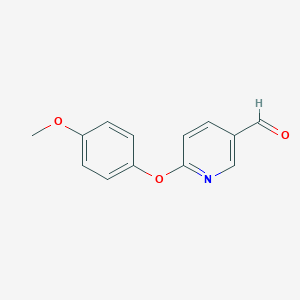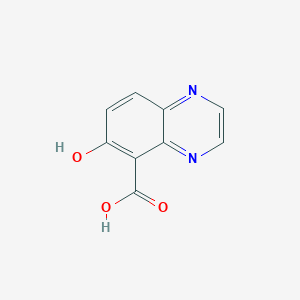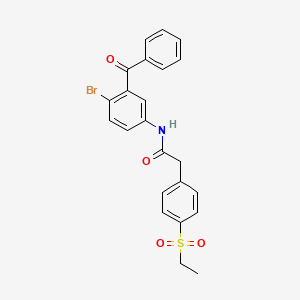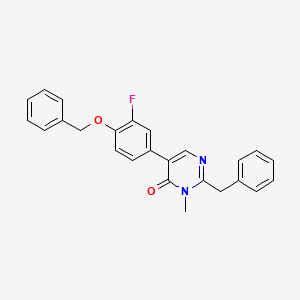
2-Benzyl-5-(3-fluoro-4-phenylmethoxyphenyl)-3-methylpyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-5-(3-fluoro-4-phenylmethoxyphenyl)-3-methylpyrimidin-4-one is a synthetic organic compound that belongs to the pyrimidinone class
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-5-(3-fluoro-4-phenylmethoxyphenyl)-3-methylpyrimidin-4-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrimidinone Core: This can be achieved through the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions.
Introduction of Substituents: The benzyl and phenylmethoxy groups can be introduced through nucleophilic substitution reactions, often using benzyl halides and phenylmethoxy halides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl or phenylmethoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions might target the pyrimidinone core or the aromatic rings, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halides or nitrating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nitrating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-Benzyl-5-(3-fluoro-4-phenylmethoxyphenyl)-3-methylpyrimidin-4-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or altering gene expression. Detailed studies would be required to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Benzyl-5-phenylpyrimidin-4-one: Lacks the fluorine and phenylmethoxy groups.
3-Methyl-5-(4-fluorophenyl)pyrimidin-4-one: Lacks the benzyl and phenylmethoxy groups.
5-(3-Fluoro-4-phenylmethoxyphenyl)pyrimidin-4-one: Lacks the benzyl and methyl groups.
Uniqueness
The unique combination of substituents in 2-Benzyl-5-(3-fluoro-4-phenylmethoxyphenyl)-3-methylpyrimidin-4-one may confer distinct biological activities or chemical properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C25H21FN2O2 |
|---|---|
Molekulargewicht |
400.4 g/mol |
IUPAC-Name |
2-benzyl-5-(3-fluoro-4-phenylmethoxyphenyl)-3-methylpyrimidin-4-one |
InChI |
InChI=1S/C25H21FN2O2/c1-28-24(14-18-8-4-2-5-9-18)27-16-21(25(28)29)20-12-13-23(22(26)15-20)30-17-19-10-6-3-7-11-19/h2-13,15-16H,14,17H2,1H3 |
InChI-Schlüssel |
ZNGKJKISUZLYCA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=NC=C(C1=O)C2=CC(=C(C=C2)OCC3=CC=CC=C3)F)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


